molecular formula C9H10N2 B3144750 2-methyl-1H-indol-7-amine CAS No. 55899-45-1

2-methyl-1H-indol-7-amine

Cat. No. B3144750
CAS RN: 55899-45-1
M. Wt: 146.19 g/mol
InChI Key: XQWCBTYHXJMGAU-UHFFFAOYSA-N
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Description

2-methyl-1H-indol-7-amine is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives are synthesized by researchers due to their broad-spectrum biological activities . For example, 2-(2-Methyl-1H-indol-1-yl)ethanamine is synthesized from 2-methylindole .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are prepared and reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives, such as 2-methyl-1H-indol-7-amine, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body . The Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in good yield .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer cells . For instance, certain derivatives were found to be active against human lung cancer A549, breast cancer MCF7, and colon adenocarcinoma HT-29 cells .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . This makes them valuable in the development of new drugs to combat various microbial infections .

Antiviral Activity

Indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been evaluated for their in vivo anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antioxidant Activity

Indole derivatives possess antioxidant properties . This makes them useful in combating oxidative stress, which is implicated in various diseases .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . This opens up possibilities for the development of new antidiabetic drugs .

Antimalarial Activity

Indole derivatives have demonstrated antimalarial properties . This makes them valuable in the development of new drugs to combat malaria .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives due to their broad-spectrum biological activities .

properties

IUPAC Name

2-methyl-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWCBTYHXJMGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312389
Record name 2-Methyl-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55899-45-1
Record name 2-Methyl-1H-indol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55899-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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